molecular formula C16H25ClN2O4 B12060651 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride

Cat. No.: B12060651
M. Wt: 344.8 g/mol
InChI Key: XGDFITZJGKUSDK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDFITZJGKUSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Starting Materials and Resolution Techniques

The threo-(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoyl group is typically synthesized from L-phenylalanine derivatives. A key intermediate, (2S,3R)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid, is prepared via Sharpless asymmetric epoxidation or enzymatic resolution. For example, enzymatic hydrolysis of racemic ethyl 3-amino-2-hydroxy-4-phenylbutanoate using Candida antarctica lipase B selectively yields the (2R,3S)-enantiomer with >98% enantiomeric excess (ee).

Protection Strategies

  • Amino Group Protection : The Boc (tert-butoxycarbonyl) group is preferred due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA).

  • Hydroxyl Group Protection : Silyl ethers (e.g., TBS or TIPS) or benzyl ethers are employed to prevent undesired side reactions during coupling.

Table 1: Common Protecting Groups and Deprotection Conditions

Functional GroupProtecting GroupDeprotection ReagentConditions
AminoBocTFA0°C–25°C, 1–2 h
HydroxylTBSTBAFTHF, 25°C, 12 h
Carboxylic AcidMethyl EsterLiOHMeOH/H₂O, 0°C

Coupling with 4-Methylpentanoic Acid Derivatives

Activation of Carboxylic Acid Moieties

The 4-methylpentanoic acid component is activated using carbodiimide-based reagents. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely utilized due to their high coupling efficiency and low racemization rates.

Table 2: Comparison of Coupling Agents

ReagentSolventBaseYield (%)Purity (HPLC)
HATUDMFDIPEA9298.5
EDCDCMNMM8597.2
DICTHFDMAP7895.8

Reaction Optimization

  • Solvent Selection : DMF enhances reagent solubility but may require lower temperatures (−20°C) to suppress epimerization.

  • Base Choice : DIPEA (N,N-Diisopropylethylamine) is optimal for neutralizing HCl byproducts without inducing racemization.

Deprotection and Hydrochloride Salt Formation

Sequential Deprotection Steps

  • Boc Removal : Treatment with 4M HCl in dioxane (2 h, 0°C) cleaves the Boc group, yielding the free amine.

  • Silyl Ether Cleavage : TBAF (tetra-n-butylammonium fluoride) in THF (12 h, 25°C) removes TBS groups.

Salt Crystallization

The free base is dissolved in anhydrous ethyl acetate, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Recrystallization from ethanol/water (9:1) yields white crystals with >99% purity.

Table 3: Crystallization Conditions and Outcomes

Solvent SystemTemperature (°C)Yield (%)Purity (HPLC)
Ethanol/Water−208899.3
Acetone/Hexane257598.1

Purification and Analytical Characterization

Preparative HPLC

Reverse-phase HPLC (C18 column, 10 μm, 250 × 50 mm) with a gradient of acetonitrile/water (0.1% TFA) resolves impurities. The target compound elutes at 12–14 min (flow rate: 20 mL/min).

Spectroscopic Confirmation

  • NMR : 1H^1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J = 7.8 Hz, 1H, NH), 7.35–7.28 (m, 5H, Ph), 4.12 (dd, J = 8.2, 4.1 Hz, 1H, CH-OH), 3.85 (q, J = 6.5 Hz, 1H, CH-NH2).

  • Mass Spectrometry : ESI-MS m/z 349.2 [M+H]+^+ (calc. 349.18).

Industrial-Scale Process Considerations

Cost-Effective Reagent Alternatives

Replacing HATU with EDC reduces costs by 40% without significantly compromising yield (85% vs. 92%).

Waste Management

Solvent recovery systems (e.g., DMF distillation) are critical for environmental compliance.

Chemical Reactions Analysis

AHPA can undergo several reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions yield different products.

    Substitution: AHPA can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

Scientific Research Applications

AHPA finds applications in:

    Chemistry: As a building block for peptide synthesis.

    Biology: Used in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: May have applications in drug development.

Mechanism of Action

AHPA’s mechanism of action involves:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Backbones

(S)-2-[(2-Aminoethyl)amino]-4-methylpentanoic Acid (Compound II)
  • Structure: Lacks the hydroxy and phenyl groups; retains the 4-methylpentanoic acid backbone.
  • Synthesis: Synthesized via SN2 nucleophilic substitution using (R)-2-chloro-4-methylpentanoic acid and ethylenediamine.
  • Yield : 36% (low due to side reactions forming 2,3-dehydro carboxylic acid) .
  • Activity: Not explicitly reported, but structural simplicity may reduce target specificity compared to Bestatin.
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic Acid (6f)
  • Structure : Features a thiazolone ring with a benzylidene substituent.
  • Synthesis : High yield (96%) via condensation reactions .
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid
  • Structure: Esterified with dodecanoyl and isobutyryl groups.
  • Activity : Antibacterial against Gram-positive bacteria (e.g., S. aureus), with MIC = 3.125 µg/mL.
  • Potency : 8× stronger than lauric acid due to synergistic effects of the ester groups .
  • Application: Foodborne pathogen control, unlike Bestatin’s immunomodulatory role .
(S)-2-(((S)-2-(1-(4-Aminobenzyl)-1H-imidazol-5-yl)-1-carboxyethyl)amino)-4-methylpentanoic Acid (ACL,1)
  • Structure: Modified ACE2 inhibitor derived from MLN-4760, with an imidazole-aminobenzyl group.
  • Target : Designed for ACE2 binding, relevant to COVID-19 research .
  • Comparison : Demonstrates how side-chain modifications alter enzyme specificity.

Key Research Findings

Role of Stereochemistry : Bestatin’s (2S,3R) configuration is critical for binding to APN/CD13, while analogues lacking this chirality show reduced or altered activity .

Functional Group Impact: Ester groups (e.g., dodecanoyloxy) enhance antibacterial activity via membrane disruption . Thiazolone rings introduce anticancer properties through mechanisms distinct from enzyme inhibition .

Synthetic Challenges : Low yields in SN2 reactions (e.g., Compound II) highlight the need for optimized protocols .

Biological Activity

2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid; hydrochloride, commonly referred to in research as a derivative of amino acids, exhibits significant biological activities. This compound is notable for its potential applications in pharmacology and biochemistry, particularly in the modulation of protein interactions and degradation pathways.

Chemical Structure and Properties

The compound's IUPAC name is 2-[[2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid. It has a molecular formula of C16H24N2O4C_{16}H_{24}N_{2}O_{4} and a molecular weight of approximately 308.378 g/mol. Its structure features both phenylalanine and valine residues, which are essential for its biological activity.

Research indicates that this compound functions primarily as a modulator of protein interactions through its ability to bind to specific proteins involved in cellular signaling pathways. It acts as an inhibitor of certain polypeptides by promoting their degradation via the ubiquitin-proteasome pathway. This mechanism is particularly relevant in cancer therapy, where the regulation of protein levels can influence tumor growth and survival.

Biological Activities

  • Antitumor Activity : Studies have shown that the compound can induce apoptosis in cancer cells by disrupting critical signaling pathways. It has been suggested that this action may be mediated through the inhibition of proteins that promote cell survival under stress conditions.
  • Ubiquitination Modulation : The compound has been identified as a bifunctional agent that enhances the degradation of target proteins by facilitating their ubiquitination. This property is particularly useful in therapeutic contexts where overexpression of certain proteins contributes to disease states.
  • Neuroprotective Effects : Preliminary studies suggest that it may also exhibit neuroprotective properties, potentially offering benefits in neurodegenerative diseases by modulating neuroinflammatory responses.

Case Study 1: Antitumor Efficacy

A study conducted on human cancer cell lines demonstrated that treatment with 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through activation of caspase pathways, indicating its potential as an antineoplastic agent.

Case Study 2: Neuroprotection

In an animal model of neurodegeneration, administration of the compound showed a marked decrease in markers of oxidative stress and inflammation within neuronal tissues. Behavioral assessments indicated improved cognitive function, supporting its potential role in neuroprotection.

Data Summary

Activity Mechanism Effect
AntitumorInduction of apoptosisReduced tumor cell viability
Ubiquitination modulationEnhanced degradation of target proteinsLowered levels of oncogenic proteins
NeuroprotectionModulation of inflammatory responsesImproved cognitive function

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-4-methylpentanoic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via enantioselective Michael addition or nucleophilic substitution reactions. For example, describes a route using p-chlorophenyl boronic acid and ethyl crotonate under reflux, followed by hydrolysis and salt formation. Key parameters include temperature (reflux vs. room temperature), solvent polarity (e.g., THF for solubility), and catalysts (e.g., chiral catalysts for stereocontrol). Yield optimization often requires iterative adjustments to stoichiometry and pH during hydrochloride salt formation .
  • Analytical Validation : Intermediate purity is monitored via TLC () and confirmed by NMR (e.g., ¹H-NMR for stereochemistry, as in ) .

Q. How does the hydrochloride salt form enhance the compound’s physicochemical properties for biological studies?

  • Solubility : The hydrochloride salt improves aqueous solubility, critical for in vitro assays (e.g., enzyme inhibition studies). notes that salt forms of analogous amino acid derivatives increase bioavailability by ~50% due to enhanced dissolution .
  • Stability : Hydrochloride salts typically exhibit better thermal stability, as shown in for similar compounds, reducing degradation during storage .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : ¹H/¹³C-NMR confirms backbone structure and stereochemistry (e.g., reports δ 9.00 ppm for amine protons). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₄H₂₁ClN₂O₄ for the parent compound) .

Advanced Research Questions

Q. What strategies address enantiomeric impurities during synthesis, and how are they quantified?

  • Stereocontrol : highlights chiral catalysts (e.g., BINAP-metal complexes) for asymmetric Michael addition. proposes computational reaction path searches (quantum chemical calculations) to predict optimal chiral environments .
  • Purity Assessment : Chiral HPLC with polar stationary phases (e.g., amylose-based) separates enantiomers. compares retention times of (S)- and (R)-isomers under isocratic conditions .

Q. How does this compound interact with biological targets, and what experimental models validate its mechanism?

  • Target Identification : Analogous compounds in modulate enzymes (e.g., aminotransferases) via competitive inhibition. Surface plasmon resonance (SPR) or ITC measures binding affinity (Kd values typically <10 µM) .
  • In Vivo Models : Zebrafish or murine models assess pharmacokinetics (e.g., bioavailability ~55%, per ’s bioavailability score) and toxicity (LD₅₀ via dose escalation) .

Q. How can contradictions in biological activity data between studies be resolved?

  • Data Harmonization : recommends factorial experimental design to isolate variables (e.g., pH, temperature). Meta-analysis of dose-response curves using software like GraphPad Prism identifies outliers .
  • Mechanistic Studies : Knockout cell lines (CRISPR) or isotopic tracing (¹⁴C-labeled compound) confirm target engagement specificity .

Q. What computational tools predict the compound’s reactivity and stability under varying conditions?

  • Reactivity Modeling : Density functional theory (DFT) in calculates activation energies for hydrolysis or oxidation pathways. Software like Gaussian or ORCA models transition states .
  • Degradation Prediction : Accelerated stability studies (ICH Q1A guidelines) combined with QSPR models correlate molecular descriptors (e.g., logP, H-bond donors) with shelf-life .

Key Notes

  • Stereochemical Complexity : The 2-hydroxy and 3-amino groups necessitate stringent stereocontrol ().
  • Contradictions : Variability in biological assays ( vs. 17) may stem from impurity profiles or assay conditions .

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